Indomethacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water

1 g in about 30 mL chloroform

2.40e-03 g/L

Synonyms

Canonical SMILES

Inhibition of Prostaglandin Synthesis

Indomethacin's primary mechanism of action involves inhibiting the production of prostaglandins. Prostaglandins are lipid mediators involved in inflammation, pain, and fever. By blocking enzymes called cyclooxygenases (COX), particularly COX-1 and COX-2, Indomethacin reduces prostaglandin levels, leading to its anti-inflammatory and analgesic effects Source: National Institutes of Health, [Indomethacin - StatPearls: )]. This mechanism is being investigated in various research areas, including:

- Rheumatoid Arthritis: Studies have explored Indomethacin's effectiveness in managing pain and inflammation associated with rheumatoid arthritis Source: DrugBank, [Indomethacin: Uses, Interactions, Mechanism of Action: ].

Emerging Areas of Research

Beyond its established role as an NSAID, Indomethacin is being investigated for potential applications in:

Cancer Research

Indomethacin's ability to influence cell proliferation and migration has led to research on its potential role in managing certain cancers, including pancreatic cancer Source: ResearchGate, [Application of Indomethacin in Medicine and Pharmacy: ].

Neurological Disorders

Recent research is exploring the possibility of Indomethacin promoting nerve regeneration in patients with multiple sclerosis Source: ResearchGate, [Application of Indomethacin in Medicine and Pharmacy: ].

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, anti-inflammatory, and antipyretic properties. It is chemically classified as a weak organic acid with the formula and a molar mass of approximately 357.79 g/mol . Indomethacin is known to be highly protein-bound (90-99%) in plasma, which contributes to its pharmacokinetic profile . It operates mainly through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .

Indomethacin's anti-inflammatory and analgesic effects stem from its ability to inhibit the cyclooxygenase (COX) enzymes. COX enzymes are responsible for synthesizing prostaglandins, which are signaling molecules involved in pain, inflammation, and fever []. By blocking COX, indomethacin reduces prostaglandin production, thereby alleviating these symptoms.

Indomethacin is a potent drug with potential side effects, particularly gastrointestinal (GI) bleeding. Studies have shown an increased risk of ulcers and GI bleeding compared to other NSAIDs []. Indomethacin can also interact with other medications, so it's crucial to disclose all medications to your doctor before starting treatment.

- Glucuronidation: Conjugation with glucuronic acid to form inactive metabolites.

- O-desmethylation: Removal of a methyl group leading to less active forms.

- N-deacylation: Hydrolysis of the acyl group to yield further inactive metabolites .

In addition, indomethacin can undergo hydrolysis under alkaline conditions, which affects its stability and bioavailability .

Indomethacin exhibits significant biological activity through its mechanism of action as a nonselective inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to decreased levels of prostaglandins, resulting in reduced inflammation, pain, and fever. Notably, it also affects renal function by decreasing renal blood flow and increasing vascular resistance . Indomethacin can also inhibit motility in polymorphonuclear leukocytes, similar to colchicine, and uncouple oxidative phosphorylation in mitochondria .

The synthesis of indomethacin typically involves several steps:

- Condensation Reaction: The first step involves the condensation of levulinic acid with p-chlorobenzoyl-p-methoxy-phenylhydrazine.

- Cyclization: Subsequent cyclization leads to the formation of indomethacin.

- Purification: The crude product is purified through recrystallization or chromatography techniques .

These methods allow for the efficient production of indomethacin while maintaining high purity levels.

Indomethacin is utilized in various clinical settings due to its anti-inflammatory properties. Common applications include:

- Treatment of rheumatoid arthritis and osteoarthritis.

- Management of acute gouty arthritis.

- Closure of patent ductus arteriosus in preterm infants.

- Alleviation of pain associated with conditions like bursitis and tendinitis .

Indomethacin interacts with several other medications and substances, which may enhance or inhibit its effects:

- Anticoagulants: Increased risk of bleeding when combined with drugs like warfarin.

- Other NSAIDs: Concurrent use may elevate the risk of gastrointestinal side effects.

- Diuretics: Indomethacin may reduce the effectiveness of certain diuretics by affecting renal blood flow .

Additionally, studies have shown that indomethacin can influence drug metabolism by interacting with multidrug resistance proteins in cells .

Several compounds share similarities with indomethacin in terms of structure or mechanism of action. These include:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Acetylsalicylic Acid | C9H8O4 | Cyclooxygenase inhibitor | Selective for COX-1; often used for pain relief |

| Naproxen | C14H14O3 | Cyclooxygenase inhibitor | Longer half-life; used for chronic conditions |

| Diclofenac | C14H10Cl2NNaO2 | Cyclooxygenase inhibitor | More selective for COX-2; used for inflammatory disorders |

| Ketoprofen | C15H14O3 | Cyclooxygenase inhibitor | Also has analgesic properties; less commonly used |

| Piroxicam | C15H13N3O4S | Cyclooxygenase inhibitor | Long half-life; effective for various arthritic conditions |

Indomethacin stands out due to its potent anti-inflammatory effects and specific applications such as treating patent ductus arteriosus in neonates, which are not commonly addressed by other NSAIDs .

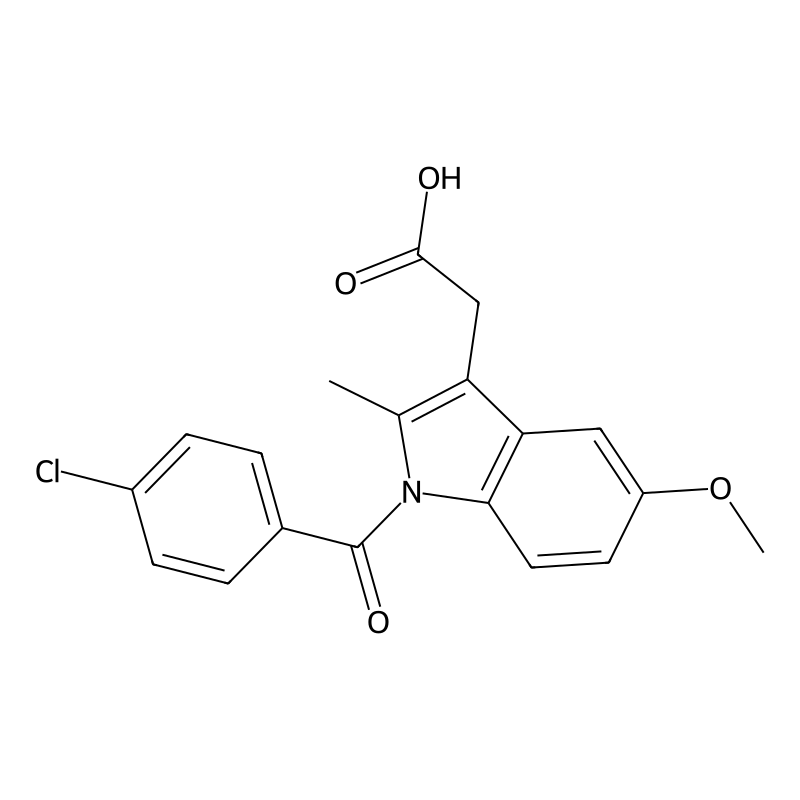

Indomethacin’s molecular formula, $$ \text{C}{19}\text{H}{16}\text{ClNO}_{4} $$, comprises an indole core substituted with a 4-chlorobenzoyl group at the 1-position, a methoxy group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. The planar indole ring facilitates π-π interactions, while the carboxylic acid group enhances solubility and biological activity through hydrogen bonding.

Stereochemical studies reveal restricted rotation around the N–C7' bond of the N-benzoylated indole moiety, leading to atropisomerism. In 2',6'-disubstituted derivatives, this restriction produces stable aR and aS atropisomers, which exhibit distinct biological activities. For instance, the aR-isomer selectively inhibits cyclooxygenase-1 (COX-1) with an IC$$_{50}$$ of 18 nM, whereas the aS-isomer shows negligible activity. Conformational analysis via nuclear magnetic resonance (NMR) and X-ray crystallography confirms that the aR configuration aligns optimally with COX-1’s active site, emphasizing the role of stereochemistry in pharmacological efficacy.

Synthetic Pathways and Methodological Advancements

Traditional Synthesis Routes

The classical synthesis of indomethacin, developed in the 1960s, employs a four-step sequence starting with levulinic acid and p-chlorobenzoyl-p-methoxyphenylhydrazine. Acid-catalyzed condensation forms a hydrazone intermediate, which undergoes Fischer indolization to yield a 2-methylindole derivative. Subsequent acylation with 4-chlorobenzoyl chloride in the presence of pyridine introduces the benzoyl group, followed by ester hydrolysis to generate the free carboxylic acid. This route, while robust, suffers from moderate yields (50–60%) due to competing side reactions during indole cyclization.

Novel Catalytic Approaches

Recent advancements leverage palladium-catalyzed C–H functionalization to streamline synthesis. A 2020 study demonstrated the cyclization of N-(2-allylphenyl)benzamide using Pd(II) catalysts, achieving 85% yield and excellent regioselectivity. This method bypasses traditional indolization steps, reducing reaction steps from four to two. Additionally, β-sulfonate-modified aryl hydrazines enhance acylation selectivity at the α-nitrogen, minimizing byproducts. For example, α-acyl-arylhydrazine intermediates generated via this approach exhibit 95% purity, significantly improving overall efficiency.

Structural Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

The $$ ^1\text{H} $$ NMR spectrum of indomethacin in CDCl$$_3$$ reveals distinct signals for the indole protons (δ 7.2–7.4 ppm), methoxy group (δ 3.8 ppm), and methyl group (δ 2.4 ppm). $$ ^{13}\text{C} $$ NMR corroborates the carbonyl carbons of the benzoyl (δ 168.5 ppm) and acetic acid (δ 174.2 ppm) groups.

Infrared (IR) Spectroscopy:

IR spectra identify key functional groups: the carboxylic acid O–H stretch (3372 cm$$^{-1}$$), amide C=O (1689 cm$$^{-1}$$), and aromatic C–Cl (750 cm$$^{-1}$$). Polymorph-specific shifts, such as a 1721 cm$$^{-1}$$ band for γ-indomethacin’s carboxylic acid dimer, differentiate crystalline forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Solid-state UV-Vis analysis quantifies photostability by measuring absorption integrals in the UVA range (320–400 nm). Amorphous indomethacin exhibits higher absorption (integral: 12.8 ± 0.3) than γ-crystalline forms (integral: 8.2 ± 0.2), correlating with accelerated photodegradation.

Crystallographic Studies

X-ray diffraction and three-dimensional electron diffraction (3D-ED) resolve polymorphic structures. γ-Indomethacin (monoclinic, P2$$_1$$/c) forms carboxylic acid dimers, whereas δ-indomethacin (triclinic, P-1) adopts a catemeric hydrogen-bonding network. The δ-polymorph, solved via 3D-ED, exhibits a dissolution rate 2.3-fold higher than γ-indomethacin due to its looser packing. Thermal analysis confirms δ-indomethacin’s lower stability (melting point: 135°C) compared to γ-indomethacin (162°C).

Purity

Physical Description

Solid

Color/Form

Crystals exhibit polymorphism

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

4.27 (LogP)

log Kow = 0.91 at pH 7.4; 4.27 at pH 2.0

3.4

Odor

Appearance

Melting Point

One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C

MP: 160 °C

158 °C

Storage

UNII

Related CAS

7681-54-1 (hydrochloride salt)

GHS Hazard Statements

H300 (77.36%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (22.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (11.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (22.01%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (22.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (22.01%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H360 (12.58%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (22.01%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (22.01%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Indomethacin is included in the database.

Carefully consider the potential benefits and risks of indomethacin capsules and other treatment options before deciding to use indomethacin. Use the lowest effective dose for the shortest duration consistent with individual patient treatment goals. Indomethacin has been found effective in active stages of the following: Moderate to severe rheumatoid arthritis including acute flares of chronic disease. Moderate to severe ankylosing spondylitis. Moderate to severe osteoarthritis. Acute painful shoulder (bursitis and/or tendinitis). Acute gouty arthritis. /Included in US product labeling/

Indomethacin for Injection is indicated to close a hemodynamically significant patent ductus arteriosus in premature infants weighing between 500 and 1,750 g when 48 hours usual medical management (e.g., fluid restriction, diuretics, digitalis, respiratory support, etc.) is ineffective. Clear-cut clinical evidence of a hemodynamically significant patent ductus arteriosus should be present, such as respiratory distress, a continuous murmur, a hyperactive precordium, cardiomegaly, or pulmonary plethora on chest x-ray. /Included in US product label/

For more Therapeutic Uses (Complete) data for INDOMETHACIN (19 total), please visit the HSDB record page.

Pharmacology

Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB03 - Indometacin

M - Musculo-skeletal system

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AB - Acetic acid derivatives and related substances

M01AB01 - Indometacin

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA23 - Indometacin

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BC - Antiinflammatory agents, non-steroids

S01BC01 - Indometacin

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of indomethacin and other nonsteroidal anti-inflammatory drugs (NSAIDs), including selective inhibitors of cyclooxygenase-2 (COX-2) (e.g., celecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. This effect may be related to inhibition of the synthesis of prostaglandins that are believed to play a role in modulating the rate and extent of leukocyte infiltration during inflammation. Indomethacin also inhibits lysosomal enzyme release from polymorphonuclear leukocytes. Although the mechanism has not been determined, this effect appears to depend on the nature of the stimulus and may not be related to inhibition of prostaglandin synthesis. It has also been postulated that indomethacin, as an inhibitor of phosphodiesterase, may increase intracellular concentrations of cyclic adenosine monophosphate (AMP) which may play a role in the inflammatory response. In supratherapeutic concentrations, indomethacin depresses the synthesis of mucopolysaccharides through uncoupling of oxidative phosphorylation. By inhibiting cyclooxygenase, indomethacin and some other NSAIAs may also interfere with prostaglandin-mediated formation of autoantibodies that are involved in the inflammatory process.

This article reviews the pathogenic mechanism of non-steroidal anti-inflammatory drug (NSAID)-induced gastric damage, focusing on the relation between cyclooxygenase (COX) inhibition and various functional events. NSAIDs, such as indomethacin, at a dose that inhibits prostaglandin (PG) production, enhance gastric motility, resulting in an increase in mucosal permeability, neutrophil infiltration and oxyradical production, and eventually producing gastric lesions. These lesions are prevented by pretreatment with PGE2 and antisecretory drugs, and also via an atropine-sensitive mechanism, not related to antisecretory action. Although neither rofecoxib (a selective COX-2 inhibitor) nor SC-560 (a selective COX-1 inhibitor) alone damages the stomach, the combined administration of these drugs provokes gastric lesions. SC-560, but not rofecoxib, decreases prostaglandin E2 (PGE2) production and causes gastric hypermotility and an increase in mucosal permeability. COX-2 mRNA is expressed in the stomach after administration of indomethacin and SC-560 but not rofecoxib. The up-regulation of indomethacin-induced COX-2 expression is prevented by atropine at a dose that inhibits gastric hypermotility. In addition, selective COX-2 inhibitors have deleterious influences on the stomach when COX-2 is overexpressed under various conditions, including adrenalectomy, arthritis, and Helicobacter pylori-infection. In summary, gastric hypermotility plays a primary role in the pathogenesis of NSAID-induced gastric damage, and the response, causally related with PG deficiency due to COX-1 inhibition, occurs prior to other pathogenic events such as increased mucosal permeability; and the ulcerogenic properties of NSAIDs require the inhibition of both COX-1 and COX-2, the inhibition of COX-1 upregulates COX-2 expression in association with gastric hypermotility, and PGs produced by COX-2 counteract the deleterious effect of COX-1 inhibition.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Indometacin is eliminated via renal excretion, metabolism, and biliary excretion. It is also subject to enter the enterohepatic circulation through excretion of its glucuronide metabolites into bile followed by resorption of indometacin after hydrolysis. The extent of involvement in the enterohepatic circulation ranges from 27 to 115%. About 60 percent of an oral dosage is recovered in urine as drug and metabolites (26 percent as indomethacin and its glucuronide), and 33 percent in the feces (1.5 percent as indomethacin).

The volume of distribution ranged from 0.34 to 1.57 L/kg following oral, intravenous, or rectal administration of single and multiple doses of indometacin in healthy individuals. Indometacin is distributed into the synovial fluid and is extensively bound to tissues. It has been detected in human breast milk and placenta. Although indometacin has been shown to cross the blood-brain barrier (BBB), its extensive plasma protein binding allows only the small fraction of free or unbound indometacin to diffuse across the BBB.

In a clinical pharmacokinetic study, the plasma clearance of indometacin was reported to range from 1 to 2.5 mL/kg/min following oral administration.

Patent ductus arteriosus (PDA) is a frequent complication in premature infants. Intravenous indomethacin is the standard mode of medical therapy and has been shown to be efficacious in closing the ductus. In our setup, oral indomethacin is being regularly used for medical treatment of suspected or clinically diagnosed PDA. Non-availability of the parenteral preparation and lack of information regarding the pharmacokinetic disposition of indomethacin in the premature infants in north Indian population led us to conduct this pharmacokinetic study with oral indomethacin. Twenty premature infants with gestational age 30.3 +/- 0.3 wk and birth weight, 1209.8 +/- 39.5 g; admitted to the neonatal unit of the Nehru Hospital, Postgraduate Institute of Medical Education and Research (PGIMER), Chandigarh were enrolled in the study. Indomethacin was administered in a single oral dose of 0.2 mg/kg and blood samples were collected through an indwelling vascular catheter at 0 and 1, 2, 4, 8 and 12 hr after administration of indomethacin. Plasma indomethacin concentrations were assayed by spectrofluorometric technique. Large interindividual variability was observed for peak plasma concentrations (Cmax; 137.9 +/- 14.0 ng/mL), elimination half-life (t1/2 el; 21.4 +/- 1.7 hr) and area under the plasma concentrations time curve (AUC0-infinity;4172 +/- 303 ng.hr/mL) in these infants. Variables like birth weight, and sex did not have any sigiificant effect on indomethacin pharmacokinetics. However, the plasma t1/2 el of indomethacin was significantly (P < 0.01) larger in older infants (gestational age > 30 wk) in comparison to younger ones (gestational age < or = 30 wk). There was a negative correlation between gestational age and elimination t1/2 (r = -0.77). In conclusion, indomethacin pharmacokinetics showed a wide variability in premature infants. In view of these findings it can be suggested that infants of smaller gestational age are at greater risk of cumulative toxicity if more than one dose of indomethacin is given. With advancing age, metabolism as well as elimination of drug is faster that may require modification in indomethacin dose to achieve therapeutic response. These preliminary results may be of use in designing future pharmacokinetic studies of oral indomethacin in preterm neonates on a larger sample.

Approximately 33% or more of a 25-mg oral dose of indomethacin is excreted in feces principally as demethylated metabolites in their unconjugated forms; 1.5% of fecal drug excretion occurs as indomethacin. Indomethacin and its conjugates undergo enterohepatic circulation.

In one study in healthy fasting adults, peak plasma concentrations of indomethacin occurred in 0.5-2 hours and were about 0.8-2.5 ug/mL following a 25-mg oral dose, and 2.5-4 ug/mL following a 50-mg oral dose. When indomethacin was administered orally to healthy fasting individuals in 25-mg doses 3 times daily, mean steady-state plasma drug concentrations ranged from 0.39-0.63 ug/mL.

In premature neonates, absorption of oral indomethacin appears to be poor and incomplete; bioavailability is reportedly only about 20%. It has been suggested that poor oral absorption of the drug in premature neonates may result from abnormal pH-dependent diffusion and gastric motility and from lower gastric acid secretion. In neonates, gastric emptying time and motility are increased and peristalsis is irregular and unpredictable. In addition, the lack of solubility of the capsule form of indomethacin in aqueous media may present problems in drug delivery and absorption from extemporaneous preparations.

For more Absorption, Distribution and Excretion (Complete) data for INDOMETHACIN (20 total), please visit the HSDB record page.

Metabolism Metabolites

Indomethacin is metabolized in the liver to its glucuronide conjugate and to desmethyl, desbenzoyl, and desmethyl-desbenzoyl metabolites and their glucuronides. These metabolites do not appear to possess anti-inflammatory activity. A portion of the drug is also N-deacylated by a nonmicrosomal system.

Indomethacin has known human metabolites that include (2S,3S,4S,5R)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid and O-Desmethylindomethacin.

Hepatic. Route of Elimination: Indomethacin is eliminated via renal excretion, metabolism, and biliary excretion. Half Life: 4.5 hours

Associated Chemicals

Wikipedia

Morphinone

FDA Medication Guides

Indomethacin

CAPSULE;ORAL

SUPPOSITORY;RECTAL

SUSPENSION;ORAL

EGALET

04/28/2021

Indocin SR

Indomethacin

CAPSULE, EXTENDED RELEASE;ORAL

EGALET

04/28/2021

Tivorbex

CAPSULE;ORAL

GENUS

CAPSULE;ORAL

CHARTWELL MOLECULES

HERITAGE

RISING

Drug Warnings

/BOXED WARNING/ Gastrointestinal Risk. Nonsteroidal anti-inflammatory drugs (NSAIDs) cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal. These events can occur at any time during use and without warning symptoms. Elderly patients are at greater risk for serious gastrointestinal events.

Indomethacin should be used with extreme caution and under close supervision in patients with a history of GI bleeding or peptic ulcer disease, and such patients should receive an appropriate ulcer preventive regimen. All patients considered at increased risk of potentially serious adverse GI effects (e.g., geriatric patients, those receiving high therapeutic dosages of NSAIAs, those with a history of peptic ulcer disease, those receiving anticoagulants or corticosteroids concomitantly) should be monitored closely for signs of ulcer perforation or GI bleeding. To minimize the potential risk of adverse GI effects, the lowest effective dosage and shortest possible duration of therapy should be employed. For patients who are at high risk, therapy other than an NSAIA should be considered.

Adverse dermatologic effects of indomethacin occur in less than 1% of patients and include pruritus, urticaria, rash, macular and morbilliform eruptions, erythema nodosum, petechiae or ecchymosis, exfoliative dermatitis, loss of hair, Stevens-Johnson syndrome, erythema multiforme, and toxic epidermal necrolysis.

For more Drug Warnings (Complete) data for INDOMETHACIN (43 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of indomethacin have been studied in 5 healthy volunteers after single and multiple doses (25 mg intravenously [iv], 25, 50, and 100 mg orally, 100 mg rectally, and 25 mg three times daily [tid]. In 8 other normal subjects and in 5 patients a 50-mg oral dose of indomethacin was given and the indomethacin concentration was followed from 8 to 32 hr after dosing. ... The half-life of the beta-phase varied between 2.6 and 11.2 hr.

In premature neonates, the serum or plasma elimination half-life of indomethacin is inversely related to postnatal age. In a limited number of neonates, the mean plasma half-life of indomethacin has been reported to be about 20-28 hours in those receiving the drug during the first week of life, compared to about 12-19 hours in those receiving the drug after the first week. The elimination half-life in neonates may also be inversely related to body weight. In one study, the plasma indomethacin half-life showed considerable interindividual variation but averaged 21 hours in neonates weighing less than 1 kg and 15 hours in those weighing more than 1 kg. Total body clearance of indomethacin increases with increasing postnatal age. It was suggested that extensive enterohepatic circulation may commonly occur in premature neonates and may contribute to the relatively long half-life of elimination.

In studies in healthy adults or patients with rheumatoid arthritis, the disappearance of indomethacin from plasma appears to be biphasic with a half-life of approximately 1 hour during the initial phase and 2.6-11.2 hours during the second phase; variations in terminal plasma half-life may be due to individual differences in enterohepatic circulation of the drug. There appears to be no difference between plasma half-life in healthy adults and in rheumatoid arthritis patients.

In one study in healthy adults and patients with arthritis, the half-life for disappearance of indomethacin from synovial fluid was 9 hours.

... Twenty premature infants with gestational age 30.3 +/- 0.3 wk and birth weight, 1209.8 +/- 39.5 g; admitted to the neonatal unit of the Nehru Hospital, Postgraduate Institute of Medical Education and Research (PGIMER), Chandigarh were enrolled in the study. Indomethacin was administered in a single oral dose of 0.2 mg/kg and blood samples were collected through an indwelling vascular catheter at 0 and 1, 2, 4, 8 and 12 hr after administration of indomethacin. Plasma indomethacin concentrations were assayed by spectrofluorometric technique. Large interindividual variability was observed for peak plasma concentrations (Cmax; 137.9 +/- 14.0 ng/mL), elimination half-life (t1/2 el; 21.4 +/- 1.7 hr) and area under the plasma concentrations time curve (AUC0-infinity;4172 +/- 303 ng.hr/mL) in these infants. Variables like birth weight, and sex did not have any sigiificant effect on indomethacin pharmacokinetics. However, the plasma t1/2 el of indomethacin was significantly (P < 0.01) larger in older infants (gestational age > 30 wk) in comparison to younger ones (gestational age

Use Classification

Pharmaceuticals

Methods of Manufacturing

Acylation of sodium 2-(4-methoxy-phenyl)hydrazine-1-sulfonate with 4-chlorobenzoyl chloride followed by heating yields 1-(4- chlorobenzoyl)-1-(4-methoxyphenyl)hydrazine. Condensation with levulinic acid in a Fischer indole synthesis affords indomethacin.

General Manufacturing Information

TRANSDERMAL INDOMETHACIN PHARMACEUTICALS CONTAIN POLYOXYETHYLENE ALKYL ETHERS AND/OR POLYOXYETHYLENE ALKYLPHENYL ESTERS (WHICH ARE LIQ AT 25 DEG) AND ACRYLIC ADHESIVES.

Analytic Laboratory Methods

Clinical Laboratory Methods

A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENT DETECTION METHOD IS DESCRIBED FOR QUANTITATIVE ANAL OF INDOMETHACIN IN URINE AND PLASMA WITH A LOWER LIMIT OF SENSITIVITY OF 25 NG/ML.

Solid phase extraction for the high performance liquid chromatographic determination of indomethacin, suxibuzone, phenylbutazone and oxyphenbutazone in plasma.

Storage Conditions

Indomethacin capsules should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15 to 30 °C. Indomethacin oral suspension should be stored in tight, light-resistant containers at a temperature less than 30 °C; exposure to temperatures greater than 50 °C should be avoided, and the suspension should be protected from freezing. Indomethacin suppositories should be stored at a temperature less than 30 °C; exposure to temperatures greater than 40 °C (even transiently) should be avoided.

Interactions

A patient experienced a transient deterioration of renal function induced by indomethacin during recovery from idiosyncratic phenylbutazone-associated renal failure. Since both drugs inhibit prostaglandin synthesis, this patient may illustrate a unique enhancement of the more common and clinically unimportant effect of altered glomerular filtration rate induced by such drugs. The renal insufficiency per se associated with the idiosyncratic reaction to phenylbutazone may have also enhanced this patient's reaction to indomethacin. Careful observation of patients during administration of such drugs in this and other settings of acute renal failure appears warranted.

The effects of warfarin and NSAIAs on GI bleeding are synergistic.420 Concomitant use of indomethacin and warfarin is associated with a higher risk of GI bleeding compared with use of either agent alone. It appears that indomethacin has little, if any, direct influence on the hypoprothrombinemic effect of warfarin or other oral anticoagulants when these drugs are administered concurrently. Because indomethacin may cause GI bleeding and may inhibit platelet aggregation, the drug should be used with caution in patients receiving any anticoagulant or thrombolytic agent (e.g., streptokinase).

Severe systemic hypertension developed in a patient who took indomethacin shortly after ingesting an appetite suppressant ('Trimolets') containing phenylpropanolamine. The hypertension was attributed to a drug interaction whereby the inhibition of prostaglandin synthesis by indomethacin exacerbated the sympathomimetic effects of phenylpropanolamine. ...

For more Interactions (Complete) data for INDOMETHACIN (40 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT

Stable in neutral or slightly acidic media, decomp by strong alkali.

STABLE IN AIR AND IN HEAT UNDER USUAL PREVAILING TEMP CONDITIONS

COMPRESSED TABLETS HARDEN ON STORAGE

Dates

Comparison of stent and indomethacin suppository efficacy in the prevention of acute pancreatitis after ERCP

Gamze Icacan, Erhan Onalan, Mehmet YucesoyPMID: 34487093 DOI: 10.23750/abm.v92i4.10962

Abstract

We aimed to compare stent and indomethacin suppository efficacy in the prevention of acute pancreatitis after ERCP.76 high-risk patients undergoing ERCP were included in the study. The patients were divided into three groups as indomethacin group, stent group and control group. Indomethacin group (n = 32) received 100 mg rectal indomethacin immediately after ERCP. A 5F pancreatic stent was applied to the stent group (n = 16) during ERCP. No prophylaxis was given to the control group (n = 28).

There was no difference between the groups in terms of age and gender. ERCP pancreatitis was seen in 9.2% (7/76) of the patients. The incidence of ERCP-induced pancreatitis (PEP) was 3.1% (1/32) in the indomethacin group and 21.4% (6/28) in the control group. PEP was not seen in the stent group (0/16). The incidence of PEP was significantly lower in the indomethacin group than in the control group (p = 0.043). However, no significant difference was found between the stent and control groups, stent and indomethacin groups in terms of PEP frequency (p = 0.072, p: 0.90 respectively).

According to the results of our study, rectal indomethacin administration decreased the frequency of PEP in high-risk patients. However, there was no significant difference in PEP prophylaxis between the stent and indomethacin groups.

A Novel Indomethacin-Tripeptide Hydrogel for Inhibiting Ocular Inflammation

Zhiyong Zhang, Xiaofang Ma, Tian Xia, Yuqin Wu, Shuai Shi, Lei Lei, Xingyi Li, Hao Chen, Deqing LinPMID: 34446144 DOI: 10.1166/jbn.2021.3118

Abstract

A highly efficient method for constructing indomethacin-peptide conjugates was developed using the natural amino acid tyrosine (Y) as the anchor for indomethacin (Idm). With pH = 6, Idm-YEE conjugate self-assembled in a low critical micelle concentration (CMC, 0.037 mg/mL) and formed a transparent hydrogel (0.4 wt%). The formed Idm-YEE hydrogel presented sustained drug release of indomethacin with a maximum of 40% during first 24 hours, which was superior to the reported Idm-containing supramolecular hydrogel systems. As kept at 4 °C, the Idm-YEE hydrogel showed good storage stability up to 30 days without obvious hydrolysis. As shown by MTT assay, the Idm-YEE hydrogel exhibited good cell compatibility against retinal pigment epithelial cells (ARPE-19) and Human corneal epithelial cells (HCEC). Ocular irritation test (i.e., clinical observations, fluorescein staining and H&E histological analysis) results showed good integrity of corneal architecture and no edema after Idm-YEE hydrogel treatment, which proved its good ocular biocompatibility. Besides, the LPS-stimulated levels of key inflammatory mediators, including NO, PGE₂ and IL-6, were greatly reduced by Idm-YEE hydrogel even in a low concentration (50M) in Raw264.7 cells, which indicated its comparable

anti-inflammatory activity to indomethacin. Furthermore, the therapeutic efficacy of Idm-YEE hydrogel was evaluated in endotoxin-induced uveitis (EIU) rabbit model. By treating with dm-YEE hydrogel, the rabbit eyes had significantly lowered inflammation and exudation in the anterior chamber. The results of histological analysis, clinical score, inflammatory cell counts, aqueous protein concentration and immunohistochemical staining also demonstrated its good

therapeutic activity towards ocular inflammation. Therefore, with good ocular biocompatibility and comparable anti-inflammatory effect towards ocular inflammation, the novel indomethacin-tripeptide hydrogel (Idm-YEE) developed in this work provides a potential treatment for anterior uveitis.

The impact of indomethacin on the number of oocytes retrieved and IVF outcomes in patients with poor ovarian response

Adem Yavuz, Gokalp Oner, Mustafa Tas, Murat SonmezerPMID: 34340097 DOI: 10.1016/j.ejogrb.2021.07.035

Abstract

The aim of this retrospective case-control study was to analyze the effect of administering indomethacin after triggering final oocyte maturation in patients with poor ovarian response (POR) on the cycle cancellation rate due to premature ovulation (PO), the number of oocytes retrieved and the clinical outcomes of IVF cycles.A total of 214 patients with POR, diagnosed according to the Bologna criteria, who underwent fresh IVF cycle via flexible gonadotrophin-releasing hormone antagonist (GnRH-ant) protocol were enrolled in the study. The control group consisted of 100 patients, whereas the indomethacin group included 114 patients who received 100 mg rectal indomethacin administered twice within the same day (twelve hours apart) -starting at twelve hours after triggering. Cycle cancelation rates (CCR), number of oocytes retrieved (nOR), implantation rates (IR), biochemical pregnancy (BP) and clinical pregnancy loss rates (CPL), ongoing pregnancy rates (OPR) and live birth rates (LBR) were compared between the indomethacin and control groups.

The CCR rate was significantly lower in the indomethacin group (1.8%) compared to the control group (1.8% vs %12%, p = 0.01). In the control group, those with cycle cancellation were older than those without cycle cancellation (mean age 42.2 ± 2.3 years vs. 39.36 ± 4.3 years, p = 0.001) and had lower anti-Müllerian hormone levels and lower antral follicle count (0.59 ± 0.2 ng/mL vs 0.79 ± 0.2 ng/mL, p = 0.001 and 4 ± 0.6 vs 5.7 ± 1.7, p = 0.001, respectively). In multivariable analysis, when the dependent variable in the logistic regression model was coded as the absence of cycle cancellation, it was observed that only indomethacin had a statistically significant effect on cycle cancellation (β = -1.931, standard error = 0.832, Exp(B) = 0.145, p = 0.020). nOR was higher in the indomethacin group than control group but the difference did not reach significance (p = 0.07). Moreover, the IR, OPR and LBR, BP and CPL values were similar in the indomethacin and control groups (p > 0.05).

Based on data from this study, it can be concluded that indomethacin reduces cycle cancelation due to PO in patients with POR -without compromising implantation and pregnancy rates. However, further randomized controlled trials with larger sample sizes are required to clarify the definitive effect of indomethacin in the treatment of patients with POR.

Could the analgesic drugs, paracetamol and indomethacin, function as quorum sensing inhibitors?

Noura M Seleem, Hamada Atallah, Hemat K Abd El Latif, Moataz A Shaldam, Amira M El-GaninyPMID: 34284088 DOI: 10.1016/j.micpath.2021.105097

Abstract

The current failure of antimicrobials in treating life-threatening diseases, the high rate of multidrug resistant pathogens and the slow progress in the development of new antibiotics directed scientists to develop antivirulence drugs that targets quorum sensing (QS). In many microbes, QS acts as a communication system which control pathogenicity of microbes. Analgesics can be beneficial in controlling virulence traits of microbes and hence they may augment the efficacy of antimicrobials. In this study, two analgesics were screened for the inhibition of QS in Chromobacterium violaceum CV026 and their effects on virulence production in Pseudomonas aeruginosa PAO1 strain and clinical isolates of Acinetobacter baumannii were evaluated. The traits investigated were biofilm formation, pyocyanin and rhamnolipid production, twitching, swarming or surface associated motilities, production of protease, phospholipase and gelatinase enzymes and sensitivity to oxidative stress. Relative expression of abaI gene was calculated by performing qRT-PCR. Docking analysis of paracetamol as QSI (quorum sensing inhibitor) of AbaI and AbaR proteins was performed. Paracetamol inhibited QS in CV026, but indomethacin devoids anti-QS activity. Paracetamol inhibited virulence factors of PAO1. It strongly inhibited biofilm formation, and swarming by 66.4% and 57.1%, respectively. While, it moderately to slightly inhibited rhamnolipid, pyocyanin, gelatinase, resistance to oxidative stress, protease and twitching motility by 33.3%, 33.1% 17.5%, 9.1%, 8.7% and 7.7%, respectively. For A. baumannii, paracetamol strongly inhibited biofilm by 39.7-93% and phospholipase enzyme by 8.7-100%, reduced twitching and surface motility by 6.7-82.5% and 7.7-29.4%, respectively, And slightly reduced sensitivity to oxidative stress by 3.3-36.4%. Paracetamol at sub-MIC suppressed the expression of abaI gene by 32% in A. baumannii. Docking studies suggested that paracetamol can bind to AbaR and AbaI proteins and bind more to AbaR, hence it may act by inhibiting AHL signal reception. As a conclusion, paracetamol, beside its analgesic activity, has anti-QS activity and could be used in the eradication of P. aeruginosa and A. baumannii infections in combination with antibiotics.Facile preparation of chitosan-dopamine-inulin aldehyde hydrogel for drug delivery application

Hadi Rahnama, Saied Nouri Khorasani, Alireza Aminoroaya, Mohammad Reza Molavian, Alireza Allafchian, Shahla KhaliliPMID: 34217742 DOI: 10.1016/j.ijbiomac.2021.06.199

Abstract

Chitosan-based hydrogels are a suitable and versatile system for the design of localized and controlled drug delivery systems. In the current study, a hydrogel based on chitosan (CS), Dopamine (DA), and Inulin aldehyde (IA) was fabricated without the further use of catalyst or initiators. The effect of the IA contents as a crosslinking agent on the properties of the prepared hydrogel was studied. The crosslinking reaction between CS and IA was verified by Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). Various characteristics of the CS/DA/IA hydrogels were further assessed utilizing swelling experiment, in vitro drug release, in vitro cytotoxicity assay. The drug-loaded hydrogels represented the sustained release of Indomethacin according to the in vitro drug release test in acidic (pH = 4), basic (pH = 10) medium as well as physiological condition (pH = 7). Finally, the CS/DA/IA hydrogels exhibited appropriate cytocompatibility against the L-929 fibroblast cell line according to the direct contact MTT assay.On the usefulness of sink index in characterizing the degree of nonsinkness in dissolution studies

Giovanna C R M Schver, Ping I LeePMID: 34216764 DOI: 10.1016/j.ijpharm.2021.120845

Abstract

To accurately quantify the nonsinkness in dissolution testing of supersaturating formulations, our group previously introduced a dimensionless Sink Index (SI): SI = Cs/(Dose/V), where Cs is the solubility of crystalline drug, V the volume of dissolution medium, and Dose the total amount of drug in the test sample. The objective of this study is to test whether one can consistently generate similar (or superimposable) kinetic solubility profiles (KSP) from a given amorphous solid dispersion (ASD) with different volume, type of dissolution medium, and/or total dose as long as the SI value is kept constant. Dissolution results based on ASDs of model drugs fenofibrate, indomethacin, and posaconazole in polyvinylpyrrolidone and poly(2-hydroxyethyl methacrylate) show that similar (or superimposable) kinetic solubility profiles (relative difference f< 15) for ASDs can be achieved when conducting dissolution studies in the same dissolution medium (i.e., same composition and pH), irrespective of variations in medium volume, scale of USP dissolution apparatus, or total dose, as long as the SI value is kept constant. However, maintaining a constant SI did not generate similar kinetic solubility profiles when two different buffer media were compared (f

≫ 15) due to changes in API solubility and the final concentration in different media.

Gastroprotective Activities of Ethanol Extract of Black Rice Bran (

Peerachit Tonchaiyaphum, Warangkana Arpornchayanon, Parirat Khonsung, Natthakarn Chiranthanut, Pornsiri Pitchakarn, Puongtip KunanusornPMID: 34206628 DOI: 10.3390/molecules26133812

Abstract

Black rice is a type of rice in theL. species. There are numerous reports regarding the pharmacological actions of black rice bran, but scientific evidence on its gastroprotection is limited. This study aimed to evaluate the gastroprotective activities of black rice bran ethanol extract (BRB) from the Thai black rice variety Hom Nil (

L.

) as well as its mechanisms of action, acute oral toxicity in rats, and phytochemical screening. Rat models of gastric ulcers induced by acidified ethanol, indomethacin, and restraint water immersion stress were used. After pretreatment with 200, 400, and 800 mg/kg of BRB in test groups, BRB at 800 mg/kg significantly inhibited the formation of gastric ulcers in all gastric ulcer models, and this inhibition seemed to be dose dependent in an indomethacin-induced gastric ulcer model. BRB could not normalize the amount of gastric wall mucus, reduce gastric volume and total acidity, or increase gastric pH. Although BRB could not increase NO levels in gastric tissue, the tissue MDA levels could be normalized with DPPH radical scavenging activity. These results confirm the gastroprotective activities of BRB with a possible mechanism of action via antioxidant activity. The major phytochemical components of BRB comprise carotenoid derivatives with the presence of phenolic compounds. These components may be responsible for the gastroprotective activities of BRB. The 2000 mg/kg dose of oral BRB showed no acute toxicity in rats and confirmed, in part, the safe uses of BRB.

Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism

Pei-Pei Guan, Liu-Qing Yang, Guo-Biao Xu, Pu WangPMID: 34360951 DOI: 10.3390/ijms22158185

Abstract

Epidemiological studies have implied that the nonsteroidal anti-inflammatory drug (NSAID) indomethacin slows the development and progression of Alzheimer's disease (AD). However, the underlying mechanisms are notably understudied. Using a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9) (APP/PS1) expressing transgenic (Tg) mice and neuroblastoma (N) 2a cells as in vivo and in vitro models, we revealed the mechanisms of indomethacin in ameliorating the cognitive decline of AD. By screening AD-associated genes, we observed that a marked increase in the expression of α-macroglobulin (A2M) was markedly induced after treatment with indomethacin. Mechanistically, upregulation of A2M was caused by the inhibition of cyclooxygenase-2 (COX-2) and lipocalin-type prostaglandin D synthase (L-PGDS), which are responsible for the synthesis of prostaglandin (PG)H

and PGD

, respectively. The reduction in PGD

levels induced by indomethacin alleviated the suppression of A2M expression through a PGD

receptor 2 (CRTH2)-dependent mechanism. Highly activated A2M not only disrupted the production and aggregation of β-amyloid protein (Aβ) but also induced Aβ efflux from the brain. More interestingly, indomethacin decreased the degradation of the A2M receptor, low-density lipoprotein receptor-related protein 1 (LRP1), which facilitated the brain efflux of Aβ. Through the aforementioned mechanisms, indomethacin ameliorated cognitive decline in APP/PS1 Tg mice by decreasing Aβ production and clearing Aβ from the brains of AD mice.

Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-oxadiazole-2-thiol Scaffold

Alexandru Sava, Frederic Buron, Sylvain Routier, Alina Panainte, Nela Bibire, Sandra Mădălina Constantin, Florentina Geanina Lupașcu, Alin Viorel Focșa, Lenuţa ProfirePMID: 34209248 DOI: 10.3390/ijms22137079

Abstract

Starting from indomethacin (IND), one of the most prescribed non-steroidal anti-inflammatory drugs (NSAIDs), new nitric oxide-releasing indomethacin derivatives with 1,3,4-oxadiazole-2-thiol scaffold (NO-IND-OXDs,) have been developed as a safer and more efficient multitarget therapeutic strategy. The successful synthesis of designed compounds (intermediaries and finals) was proved by complete spectroscopic analyses. In order to study the

interaction of NO-IND-OXDs with cyclooxygenase isoenzymes, a molecular docking study, using AutoDock 4.2.6 software, was performed. Moreover, their biological characterization, based on

assays, in terms of thermal denaturation of serum proteins, antioxidant effects and the NO releasing capacity, was also performed. Based on docking results,

and

proved to be the best interaction for the COX-2 (cyclooxygense-2) target site, with an improved docking score compared with celecoxib. Referring to the thermal denaturation of serum proteins and antioxidant effects, all the tested compounds were more active than IND and aspirin, used as references. In addition, the compounds

,

,

,

,

and

showed increased capacity to release NO, which means they are safer in terms of gastrointestinal side effects.